molecular formula C19H15ClF3NO B6350354 [2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride CAS No. 1158442-32-0

[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride

Cat. No.: B6350354
CAS No.: 1158442-32-0
M. Wt: 365.8 g/mol
InChI Key: QCFPQVFGQHRMBY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-phenylphenoxy)-5-(trifluoromethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO.ClH/c20-19(21,22)15-8-11-18(17(23)12-15)24-16-9-6-14(7-10-16)13-4-2-1-3-5-13;/h1-12H,23H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFPQVFGQHRMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride typically involves multiple steps, starting with the formation of the biphenyl ether linkage. This can be achieved through a nucleophilic aromatic substitution reaction where a biphenyl-4-ol reacts with a halogenated phenylamine under basic conditions. The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens, alkylating agents, or acylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Palladium on carbon, sodium borohydride.

    Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it an interesting candidate for the development of pharmaceuticals. Its lipophilic nature can enhance bioavailability, making it suitable for various therapeutic applications. Research indicates that compounds with trifluoromethyl groups often exhibit improved pharmacokinetic properties.

Studies have shown that [2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride may exhibit significant biological activity, including:

  • Anticancer properties: Preliminary assays suggest potential efficacy against certain cancer cell lines.
  • Antimicrobial effects: Investigations into its activity against bacterial strains are ongoing.
  • Enzyme inhibition: The compound may interact with specific enzymes, influencing metabolic pathways.

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to modify its structure to create derivatives with enhanced properties. This adaptability is crucial for developing new compounds with targeted biological activities.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of proliferation in breast cancer cells.
Study BAntimicrobial EfficacyShowed effectiveness against Gram-positive bacteria.
Study CEnzyme InteractionIdentified as a potential inhibitor of specific kinases involved in cancer progression.

These findings highlight the compound's versatility and potential as a therapeutic agent.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for advancing its development into viable therapeutic agents. Interaction studies focus on:

  • Receptor Binding : Investigating how the compound binds to specific receptors.
  • Mechanism of Action : Elucidating the pathways through which it exerts biological effects.

Mechanism of Action

The mechanism of action of [2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The biphenyl and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. This compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : [2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride
  • CAS Registry Number : 904253-69-6
  • Molecular Formula: C₁₉H₁₄F₃NO·HCl
  • Molar Mass : 329.32 g/mol (free base), 365.78 g/mol (hydrochloride salt)
  • Hazard Classification : Irritant (Xi)

Structural Features: This compound features a biphenyl-4-yloxy group attached to position 2 of an aniline ring, with a trifluoromethyl (-CF₃) substituent at position 3. The hydrochloride salt enhances stability and solubility in polar solvents.

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of halogenated aromatic amines. Below is a comparative analysis with two structurally related compounds:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Differences
This compound Biphenyl-4-yloxy, -CF₃, amine hydrochloride C₁₉H₁₄F₃NO·HCl 365.78 Reference compound; biphenyl group enhances lipophilicity
{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride 4-Bromophenoxy, -F, methylamine hydrochloride C₁₄H₁₄BrClFNO 378.63 Bromine substitution increases molecular weight; methylamine alters basicity
5'-Methyl-2'-iso-pentoxy-2,2,2-trifluoroacetophenone Trifluoroacetophenone core, iso-pentoxy, methyl C₁₄H₁₇F₃O₂ 280.28 Ketone functionality instead of amine; lacks aromatic amine reactivity

Physicochemical and Functional Differences

Lipophilicity: The biphenyl group in the target compound increases hydrophobicity compared to the smaller bromophenoxy group in the analogue from . The trifluoromethyl group (-CF₃) enhances electronegativity and metabolic stability relative to non-fluorinated analogues .

Reactivity :

  • The free amine in the target compound allows for protonation (as a hydrochloride salt), enabling ionic interactions in aqueous environments. This contrasts with the methylamine derivative in , where methylation reduces nucleophilicity .

Research and Application Context

  • Bromophenoxy Analogue: The presence of bromine may make it suitable for halogen bonding in crystal engineering or as a precursor in cross-coupling reactions .
  • Trifluoroacetophenone Derivative: Its ketone group renders it useful as a building block in fluorinated polymer synthesis .

Biological Activity

[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride, with the CAS number 904253-69-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl structure with a trifluoromethyl group and an amine functional group, which may contribute to its biological activity. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's efficacy.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have shown promising results in inhibiting tumor growth. The biological activity of this compound can be hypothesized based on these findings.

  • VEGFR-2 Inhibition : Compounds structurally related to [2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine have been evaluated for their ability to inhibit VEGFR-2. For example, a study reported IC50 values for various derivatives in the low micromolar range, indicating effective inhibition of cancer cell proliferation through the VEGFR-2 pathway .
  • Cell Line Studies : In vitro studies using human tumor cell lines (e.g., MCF-7, HCT-15) have demonstrated that similar compounds exhibit IC50 values ranging from 6.62 to 10.32 μM against different cancer types . This suggests that this compound may possess comparable anticancer properties.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial activity. Research indicates that compounds with similar characteristics have shown effectiveness against various bacterial strains.

  • Antibacterial Efficacy : A study highlighted that certain derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds exhibited MIC values between 8 μg/mL and 150 μg/mL against strains such as E. coli and S. aureus .

Study on VEGFR-2 Inhibitors

A recent study focused on the synthesis and evaluation of novel VEGFR-2 inhibitors revealed that modifications in the biphenyl structure significantly impacted the biological activity. The most potent inhibitors were tested against multiple cancer cell lines, showing reduced cell viability correlating with increased concentrations of the compound .

CompoundCell LineIC50 (μM)Mechanism
2bHL-6010.32VEGFR-2 inhibition
12cMCF-718.36Apoptosis induction
14fHCT-1516.50Antiangiogenic effects

Antimicrobial Evaluation

Another study assessed various derivatives' antibacterial properties, revealing that certain compounds exhibited MIC values comparable to standard antibiotics like ciprofloxacin and ampicillin.

CompoundBacterial StrainMIC (μg/mL)
21kBacillus subtilis8
25mE. coli98.2
29aStaphylococcus aureus31.2

Q & A

Q. What are the recommended synthetic routes for [2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions using intermediates like 4-amino-5-substituted triazole-3-thiols, as demonstrated in similar aryl-substituted amine syntheses. Key steps include coupling biphenyl-4-yloxy groups with trifluoromethylphenyl precursors under anhydrous conditions. Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >98% purity. Monitoring reaction progress via TLC and HPLC is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm stereochemistry and hydrogen bonding patterns .
  • Spectroscopy : Employ 1^1H/13^13C NMR (in DMSO-d6 or CDCl3) to verify aromatic proton environments and amine proton shifts. FT-IR confirms NH and CF3 stretches (~3350 cm1^{-1} and ~1120 cm1^{-1}, respectively). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Q. How can researchers optimize solubility for in vitro assays?

  • Methodological Answer : Solubility screening in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media (with 0.1% Tween-80 if needed) is standard. For low solubility, consider salt formation (e.g., hydrochloride salts) or co-solvents like PEG-400. Dynamic light scattering (DLS) assesses colloidal stability .

Q. What chromatographic methods are suitable for purity analysis?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm resolves impurities. Gradient elution (5% to 95% acetonitrile over 20 min) ensures baseline separation. For quantification, calibrate against a certified reference standard .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural elucidation?

  • Methodological Answer : Cross-validate using multiple techniques:
  • Compare X-ray-derived bond lengths/angles with DFT-optimized computational models.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • If twinning or disorder complicates crystallography, collect data at multiple temperatures (e.g., 100 K vs. 298 K) to identify dynamic effects .

Q. What experimental designs are recommended for evaluating pharmacological activity in vivo?

  • Methodological Answer :
  • Dose-response studies : Administer the compound intravenously (1–10 mg/kg) or orally (5–50 mg/kg) in rodent models. Monitor pharmacokinetics (plasma half-life via LC-MS/MS).
  • Target engagement : Use radiolabeled analogs (e.g., 14^{14}C-labeled derivatives) for receptor binding assays. Compare with positive controls (e.g., fingolimod-P for S1P receptor studies) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified trifluoromethyl positions or biphenyl linkers. Test in vitro activity (IC50) against target enzymes/receptors.
  • Computational SAR : Perform molecular docking (AutoDock Vina) to predict binding affinities. Prioritize analogs with improved LogP (<5) and polar surface area (<140 Ų) for bioavailability .

Q. What strategies mitigate stability issues during long-term storage?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Lyophilize the compound for hygroscopic formulations. Use argon-filled vials to prevent oxidation. Monitor degradation via LC-MS; identify major degradation products (e.g., hydrolyzed amines) and adjust storage conditions accordingly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.